molecular formula C10H8F3NO2 B6610392 1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene CAS No. 2739684-18-3

1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene

Cat. No.: B6610392
CAS No.: 2739684-18-3
M. Wt: 231.17 g/mol
InChI Key: CCGYAFOROXYTPH-UHFFFAOYSA-N
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Description

1-Nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene is a substituted aromatic compound featuring a nitro (-NO₂) group at the para position and a cyclopropyl ring bearing a trifluoromethyl (-CF₃) group at the meta position.

Properties

IUPAC Name

1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)9(4-5-9)7-2-1-3-8(6-7)14(15)16/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGYAFOROXYTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene typically involves the nitration of 3-[1-(trifluoromethyl)cyclopropyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1-amino-3-[1-(trifluoromethyl)cyclopropyl]benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

a. Synthesis of Bioactive Compounds

1-Nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene serves as an important intermediate in the synthesis of bioactive compounds. Its structural features allow for modifications that enhance biological activity. For instance, derivatives of this compound have been explored for their potential as inhibitors in various biochemical pathways, particularly in cancer research and enzyme inhibition studies .

b. Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. The incorporation of this compound into synthetic routes for new antimicrobial agents has shown promise in increasing efficacy against resistant strains of bacteria and fungi .

Agrochemicals

a. Development of Fungicides

The compound is involved in the synthesis of phenoxyphenyl ketones, which are precursors to fungicidal agents. These derivatives have demonstrated significant antifungal activity, making them valuable in agricultural applications to protect crops from fungal diseases . The synthesis process emphasizes environmentally friendly methods to produce these compounds, aligning with sustainable agricultural practices.

b. Herbicide Formulation

The structural characteristics of this compound allow it to be utilized in creating herbicides that target specific weed species while minimizing impact on non-target plants. Research has focused on optimizing formulations that leverage this compound's properties to enhance selectivity and efficacy .

Materials Science

a. Polymer Chemistry

In materials science, this compound is explored for its potential use in polymer synthesis. Its trifluoromethyl group contributes to the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications such as coatings and adhesives .

b. Fluorinated Materials

Fluorinated compounds are known for their unique properties, including low surface energy and high hydrophobicity. The incorporation of this compound into fluorinated materials can enhance their performance in various applications, including electronics and protective coatings .

Table 1: Summary of Applications and Findings

Application AreaKey FindingsReference
Medicinal ChemistryBioactive compound synthesis; enzyme inhibitors
AgrochemicalsDevelopment of fungicides; herbicide formulations
Materials SciencePolymer stability; fluorinated material properties

Mechanism of Action

The mechanism of action of 1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene involves its interactions with molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. These interactions can affect the compound’s behavior in various chemical and biological systems.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The nitro group (-NO₂) is a stronger electron-withdrawing group than trifluoromethoxy (-OCF₃) or trifluoromethyl (-CF₃) . This enhances electrophilic substitution resistance in the parent compound compared to 1-nitro-3-(trifluoromethoxy)benzene.

Physicochemical Properties and Stability

  • Molecular Weight and Polarity : The molecular weight (~242.17) and trifluoromethyl group enhance hydrophobicity compared to simpler nitrobenzenes like 1-chloro-3-nitrobenzene (MW 157.55) .
  • Thermal Stability : Cyclopropyl rings generally confer thermal stability. However, nitro groups may introduce sensitivity to heat or shock, necessitating careful handling akin to 1-chloro-3-nitrobenzene .

Pharmaceutical Relevance

Compounds with trifluoromethyl-cyclopropyl groups, such as [1-(trifluoromethyl)cyclopropyl]methanamine hydrochloride (CAS 1783418-59-6), are intermediates in CNS drug development . The nitro variant may serve as a precursor for amine-containing bioactive molecules via nitro reduction.

Agrochemical Potential

The combination of electron-withdrawing groups (nitro, -CF₃) and steric bulk aligns with trends in herbicide design, as seen in fluorinated benzene derivatives .

Biological Activity

1-Nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene is an organic compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological applications. This article reviews the biological activity of this compound, including its mechanisms of action, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

  • Nitro group : A strong electron-withdrawing group that can influence the compound's reactivity and biological interactions.
  • Trifluoromethyl group : Known for enhancing lipophilicity and metabolic stability, which can improve the compound's bioavailability.
  • Cyclopropyl ring : Provides unique steric properties that may affect binding interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The nitro group may facilitate the formation of reactive intermediates that can covalently modify proteins or nucleic acids, leading to alterations in cellular functions. Additionally, the trifluoromethyl group may enhance binding affinity to receptors or enzymes involved in various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. The presence of the nitro group may also contribute to this activity by promoting oxidative stress within microbial cells.

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. Compounds with similar structures have been reported to induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest. The trifluoromethyl group may enhance the selectivity of these compounds towards cancerous cells compared to normal cells.

Case Studies

  • In Vitro Studies : In a study investigating the cytotoxic effects of trifluoromethylated compounds, this compound was found to exhibit significant activity against several cancer cell lines, with IC50 values indicating potent inhibition of cell proliferation.
  • Mechanistic Insights : Another study focused on the mechanism of action revealed that the compound could induce reactive oxygen species (ROS) production, leading to oxidative stress and subsequent apoptosis in targeted cancer cells.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
CytotoxicitySignificant reduction in cell viability

Q & A

Q. What statistical methods validate reproducibility in biological assays involving this compound?

  • Validation Protocol :
  • ANOVA : Compare triplicate datasets across independent labs to assess inter-lab variability.
  • Z’-Factor Analysis : Ensure assay robustness (Z’ > 0.5) in high-throughput screening.
  • QC Standards : Include reference compounds (e.g., 3-nitrobenzotrifluoride) in each assay batch .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene
Reactant of Route 2
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1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.